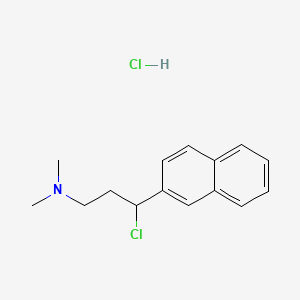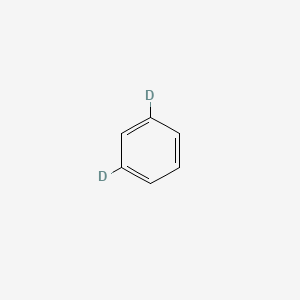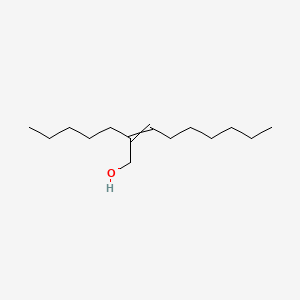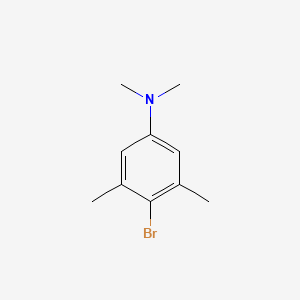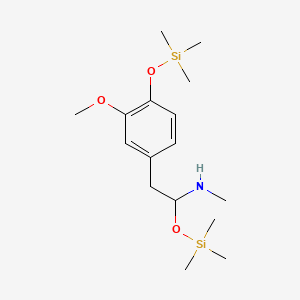
Silacyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopropane is a three-membered ring compound containing silicon and carbon atoms It is a highly strained molecule due to the small ring size, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silacyclopropane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with magnesium to form this compound derivatives . Another method includes the insertion of carbonyl compounds into the silicon-carbon bond of this compound . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of dichlorosilanes as precursors. The process includes the reductive dehalogenation of dichlorosilanes using magnesium metal, followed by purification steps to isolate the desired this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Silacyclopropane undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form silacyclopropyl cations.
Reduction: The reduction of this compound can lead to the formation of silylenes.
Substitution: this compound can participate in substitution reactions with aldehydes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as magnesium are used.
Substitution: Reactions with aldehydes and alkynes often require catalysts and specific solvents.
Major Products:
Oxidation: Silacyclopropyl cations.
Reduction: Silylenes.
Substitution: Various carbon-carbon bond-forming products.
Applications De Recherche Scientifique
Silacyclopropane has numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organosilicon compounds.
Medicine: Investigated for use in drug delivery systems due to its unique reactivity.
Industry: Utilized in the production of silicone elastomers and other polymeric materials.
Mécanisme D'action
Silacyclopropane is compared with other similar compounds such as silacyclobutanes and cyclotrisilanes . While silacyclobutanes also contain silicon and carbon in a ring structure, they have a four-membered ring, which imparts different reactivity and stability. Cyclotrisilanes, on the other hand, have three silicon atoms in the ring, leading to unique properties and applications.
Comparaison Avec Des Composés Similaires
- Silacyclobutanes
- Cyclotrisilanes
- Dichlorosilanes
Silacyclopropane stands out due to its high strain energy and reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
silirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMYVOQWDQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

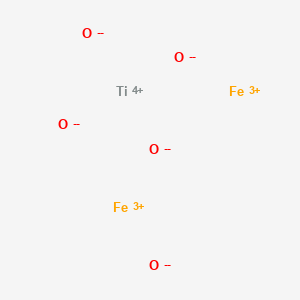
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
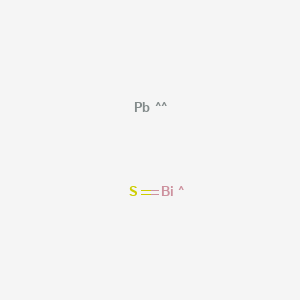
![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/new.no-structure.jpg)
